molecular formula C22H19N3O4S2 B15037128 N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

Cat. No.: B15037128
M. Wt: 453.5 g/mol
InChI Key: HNBJEIGFAYWREY-ZCXUNETKSA-N
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Description

This compound belongs to the rhodanine-indole hybrid family, characterized by a thiazolidinone core fused with an indole moiety. Key structural features include:

  • Thiazolidinone ring: Contains 4-oxo and 2-thioxo groups, critical for electronic interactions .
  • Indole substituent: A 1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene group, where the butyl chain enhances lipophilicity compared to shorter alkyl chains .
  • Benzamide group: A 2-hydroxybenzamide substituent, providing hydrogen-bonding capability via the hydroxyl group .

Properties

Molecular Formula

C22H19N3O4S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

InChI

InChI=1S/C22H19N3O4S2/c1-2-3-12-24-15-10-6-4-8-13(15)17(20(24)28)18-21(29)25(22(30)31-18)23-19(27)14-9-5-7-11-16(14)26/h4-11,26H,2-3,12H2,1H3,(H,23,27)/b18-17-

InChI Key

HNBJEIGFAYWREY-ZCXUNETKSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide typically involves multiple steps. One common approach is the condensation of 1-butyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-hydroxybenzohydrazide in the presence of a thiazolidine-2,4-dione derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. scaling up the laboratory synthesis would involve optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole and thiazolidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under mild heating.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with protein binding sites, while the thiazolidine ring may participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Indole Moiety

Alkyl Chain Length Variation
  • Ethyl vs. Butyl: describes N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-4-methylbenzamide (C21H17N3O3S2, MW 423.5).
  • Biological Implications : Longer alkyl chains (e.g., butyl) may enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial rhodanine derivatives .
Functional Group Modifications
  • Hydroxy vs. Methoxy/Nitro Groups : highlights N-[(5Z)-5-(4-hydroxy-3-methoxyphenylmethylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-nitrobenzamide , where electron-withdrawing nitro groups reduce electron density on the benzamide, altering reactivity compared to the target compound’s electron-donating hydroxyl group .

Benzamide Substituent Diversity

  • Positional Isomerism: The target compound’s 2-hydroxybenzamide differs from ’s 4-methylbenzamide.
  • Biological Activity : In , 3-hydroxyphenyl -substituted analogs demonstrated superior antifungal activity (MIC = 8 µg/mL against C. albicans), suggesting the hydroxyl group’s role in target interactions .

Spectroscopic Characterization

  • IR Spectroscopy : Thioxo (C=S) and carbonyl (C=O) stretches appear at ~1600 cm⁻¹ and ~1700 cm⁻¹, respectively, consistent across analogs .
  • NMR Spectroscopy : The butyl group in the target compound would show characteristic triplet (CH2) and multiplet (CH3) signals in the ^1H-NMR spectrum, distinct from ethyl’s quartet .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP* (Predicted)
Target Compound C23H20N3O4S2 478.55 1-Butyl, 2-hydroxybenzamide 3.8
N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-4-methylbenzamide C21H17N3O3S2 423.51 1-Ethyl, 4-methylbenzamide 3.2
N-[(5Z)-5-(4-hydroxy-3-methoxyphenylmethylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-nitrobenzamide C19H14N4O6S2 482.47 4-Hydroxy-3-methoxyphenyl, 2-nitro 2.9

*logP calculated using ChemDraw.

Biological Activity

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C22H19N3O4SC_{22}H_{19}N_{3}O_{4}S with a molecular weight of approximately 453.54 g/mol. The presence of both thiazolidinone and indole moieties suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Thiazolidinone derivatives have shown promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds similar to the one have been tested against leukemia and solid tumors, demonstrating IC50 values in the low micromolar range, indicating effective cytotoxicity .
  • Enzyme Inhibition : Thiazolidinones are known to inhibit key enzymes involved in cancer progression. For example, they can inhibit MEK1/2 kinases, which are crucial in the MAPK signaling pathway . This inhibition leads to reduced cell growth and proliferation in cancer cells.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress within cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureImpact on Activity
Indole MoietyEnhances interaction with biological targets
Thiazolidinone RingCritical for anticancer activity; facilitates enzyme inhibition
Hydroxy GroupMay enhance solubility and bioavailability

The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against cancer cell lines .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Anticancer Efficacy : A study investigated thiazolidinone derivatives against various cancer cell lines, reporting significant cytotoxic effects with IC50 values ranging from 0.3 µM to 1.2 µM . The study highlighted that modifications at the 2-position of the benzopyranone significantly impacted activity.
  • Mechanistic Insights : Another research article discussed the interaction of thiazolidinone derivatives with Bcl-2 proteins through molecular dynamics simulations, revealing hydrophobic interactions as key contributors to their anticancer efficacy .

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